Bienvenue dans la boutique en ligne BenchChem!

5-(Difluoromethoxy)-2-iodopyridine

Cross-coupling Suzuki-Miyaura Oxidative addition

5-(Difluoromethoxy)-2-iodopyridine (CAS not yet widely registered; MF: C₆H₄F₂INO; MW: 271.00 g/mol) is an organofluorine heterocyclic building block featuring a pyridine ring substituted with a difluoromethoxy (-OCF₂H) group at the 5-position and an iodine atom at the 2-position. This substitution pattern confers a dual reactivity profile: the C2–I bond serves as a prime site for oxidative addition in metal-catalyzed cross-coupling, while the 5-OCF₂H group modulates lipophilicity, metabolic stability, and hydrogen-bonding capacity in downstream derivatives.

Molecular Formula C6H4F2INO
Molecular Weight 271.00 g/mol
Cat. No. B14022295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethoxy)-2-iodopyridine
Molecular FormulaC6H4F2INO
Molecular Weight271.00 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1OC(F)F)I
InChIInChI=1S/C6H4F2INO/c7-6(8)11-4-1-2-5(9)10-3-4/h1-3,6H
InChIKeyYEJIIJDWVMTYTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Difluoromethoxy)-2-iodopyridine: A Differentiated Organofluorine Pyridine Building Block for Medicinal Chemistry and Cross-Coupling


5-(Difluoromethoxy)-2-iodopyridine (CAS not yet widely registered; MF: C₆H₄F₂INO; MW: 271.00 g/mol) is an organofluorine heterocyclic building block featuring a pyridine ring substituted with a difluoromethoxy (-OCF₂H) group at the 5-position and an iodine atom at the 2-position . This substitution pattern confers a dual reactivity profile: the C2–I bond serves as a prime site for oxidative addition in metal-catalyzed cross-coupling, while the 5-OCF₂H group modulates lipophilicity, metabolic stability, and hydrogen-bonding capacity in downstream derivatives [1]. The compound has been implicated as a synthetic entry point to CCR5 antagonists [2] and as a precursor to 5-(difluoromethoxy)pyridin-3-yl-containing DGAT2 inhibitors with nanomolar potency [3].

Why 5-(Difluoromethoxy)-2-iodopyridine Cannot Be Replaced by Common Analogs


The co-occurrence of a 2-iodo leaving group and a 5-difluoromethoxy substituent on the pyridine ring creates a reactivity–property intersection that no single close analog replicates . Replacing iodine with bromine (as in 5-bromo-2-(difluoromethoxy)pyridine) substantially reduces oxidative addition rates in cross-coupling [1], while swapping the difluoromethoxy group for methoxy (as in 5-iodo-2-methoxypyridine) eliminates the lipophilic hydrogen-bond donor character that drives target engagement in medicinal chemistry campaigns [2]. The regioisomer 2-(difluoromethoxy)-5-iodopyridine places the iodo group at the electronically deactivated 5-position, altering both coupling regioselectivity and the pyridine nitrogen's availability for N-functionalization [3]. Trifluoromethoxy analogs (e.g., 5-(trifluoromethoxy)-2-iodopyridine) lack the hydrogen-bond donor capability of the -OCF₂H group and exhibit higher lipophilicity (Hansch π for OCF₃ ≈ 1.04 vs. OCF₂H ≈ 0.3–0.6), which can exacerbate off-target binding and reduce solubility [4].

Quantitative Differentiation Evidence for 5-(Difluoromethoxy)-2-iodopyridine vs. Closest Analogs


Iodo vs. Bromo as the C2 Leaving Group: Cross-Coupling Reactivity Hierarchy

In palladium-catalyzed carbonylative Suzuki cross-coupling, the order of reactivity for pyridine halides decreases from iodo- to bromopyridines, with iodo-substrates affording benzoylpyridine derivatives in yields of 80–95% under optimized conditions [1]. The C2-iodo position in 5-(difluoromethoxy)-2-iodopyridine is further activated by the electron-withdrawing character of the pyridine nitrogen, enabling faster oxidative addition than the corresponding 5-bromo-2-(difluoromethoxy)pyridine analog. In comparative nucleophilic substitution studies, 2-iodopyridine and 2-bromopyridine showed similar reactivity under radical-chain conditions, but in metal-catalyzed amination, 2-iodopyridine achieved good yields without requiring increased reagent concentration, unlike 2-bromopyridine which needed 2 equiv. of substrate to achieve comparable results [2].

Cross-coupling Suzuki-Miyaura Oxidative addition

Difluoromethoxy (–OCF₂H) vs. Methoxy (–OCH₃): Lipophilic Hydrogen-Bond Donor Capability

The –OCF₂H group is a unique lipophilic hydrogen-bond donor, a property entirely absent in the –OCH₃ and –OCF₃ analogs [1]. Quantitative hydrogen-bond acidity measurements established that the CF₂H group, when attached to an oxygen atom (as in –OCF₂H), exhibits H-bond donor parameter A = 0.035–0.165, comparable to aniline and thiophenol but weaker than hydroxyl [2]. In contrast, –OCH₃ acts solely as an H-bond acceptor and –OCF₃ as neither donor nor acceptor. This H-bond donor capacity of –OCF₂H enables additional polar interactions with protein targets, while its intermediate Hansch π-value (approximately 0.3–0.6, vs. –OCH₃ π ≈ –0.02 and –OCF₃ π ≈ 1.04) avoids the excessive lipophilicity that drives off-target binding and poor aqueous solubility [3].

Bioisosterism Hydrogen-bond donor Lipophilicity modulation

Positional Isomer Differentiation: 5-OCF₂H-2-Iodo vs. 2-OCF₂H-5-Iodo Regioisomers

The position of the iodo substituent relative to the pyridine nitrogen critically determines cross-coupling reactivity and selectivity. In site-selective Suzuki-Miyaura cross-coupling reactions of halogenated pyridines, 2-substituted iodo-pyridines react faster than 4-substituted, which in turn react faster than 3-substituted derivatives, due to electronic activation by the ring nitrogen [1]. Specifically, 5-iodopyridines undergo Suzuki-Miyaura coupling with aryl boronic acids using 5 mol% PdCl₂(PPh₃)₂ and KHCO₃ in DMF/H₂O at 110 °C to afford 5-aryl-substituted pyridines in good to excellent yields (typically 70–90%) [2]. However, the 2-iodo position additionally enables unique chemistry such as N-directed ortho-lithiation, Grignard formation within 30 min at 25 °C, and participation in photoredox reactions via pyridyl cation intermediates—none of which are accessible with the 5-iodo regioisomer [3].

Regioselectivity Suzuki-Miyaura coupling Site-selective functionalization

DGAT2 Inhibitor Application: 5-(Difluoromethoxy)pyridin-3-yl Motif Enables Sub-Nanomolar Potency

The 5-(difluoromethoxy)pyridin-3-yl substructure—directly accessible from 5-(difluoromethoxy)-2-iodopyridine via Suzuki coupling—features prominently in a series of potent DGAT2 inhibitors disclosed in US Patent US10947222 [1]. The lead compound 3-(5-(difluoromethoxy)pyridin-3-yl)-1-(4-fluorophenyl)-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-1H-indole-6-carboxamide (Example 25) exhibited an IC₅₀ of 0.770 nM against human DGAT2 [2]. By comparison, structurally related compounds in the same patent series without the 5-(difluoromethoxy)pyridine motif showed IC₅₀ values of 802 nM (Example 20) [3], representing an approximately 1000-fold potency advantage conferred by the 5-(OCF₂H)pyridine fragment. DGAT2 is a clinically validated target for non-alcoholic steatohepatitis (NASH), with inhibitors like ervogastat in clinical development.

DGAT2 inhibition Metabolic disease NASH

Transition Metal-Free N-Difluoromethylation: Synthetic Versatility Beyond the Aryl Iodide Handle

Beyond its role as a cross-coupling electrophile, 5-(difluoromethoxy)-2-iodopyridine possesses a nucleophilic pyridine nitrogen capable of undergoing transition metal-free N-difluoromethylation using ethyl bromodifluoroacetate [1]. This methodology proceeds through N-alkylation, in situ ester hydrolysis, and thermal decarboxylation (K₂CO₃, CH₃CN, 80 °C), achieving conversion yields of 63% for unsubstituted pyridine up to 81% for 2-methylpyridine and 85–92% for 4-dimethylaminopyridine [2]. The O-difluoromethoxy substituent at the 5-position, being electron-withdrawing, modulates the pyridine nitrogen nucleophilicity and thus affects the reaction rate and conversion efficiency. This orthogonal functionalization pathway is unavailable to non-pyridine aryl iodides and is suppressed in regioisomers where steric hindrance or electronic deactivation at nitrogen is present .

N-Difluoromethylation Transition metal-free Pyridinium chemistry

Highest-Value Application Scenarios for 5-(Difluoromethoxy)-2-iodopyridine


DGAT2 Inhibitor Lead Optimization for NASH and Metabolic Disorders

Medicinal chemistry teams targeting diacylglycerol O-acyltransferase 2 (DGAT2) for non-alcoholic steatohepatitis (NASH), obesity, or dyslipidemia should prioritize 5-(difluoromethoxy)-2-iodopyridine as the key building block for constructing the 5-(difluoromethoxy)pyridin-3-yl pharmacophore. As demonstrated in US Patent US10947222, the incorporation of this motif via Suzuki coupling at the C2-iodo position contributes to a >1000-fold potency improvement over non-fluorinated analogs (IC₅₀ = 0.770 nM vs. 802 nM) [1]. The –OCF₂H group provides the balanced lipophilicity and H-bond donor capacity needed for DGAT2 binding pocket engagement while maintaining drug-like physicochemical properties [2].

CCR5 Antagonist Scaffold Assembly for Immuno-Oncology and HIV Entry Inhibition

The compound serves as a synthetic precursor to CCR5 antagonist chemotypes structurally related to anibamine and its synthetic analogues, which have shown anti-ovarian cancer activity at micromolar to submicromolar concentrations [1]. The 2-iodo position enables efficient Pd-catalyzed cross-coupling to install diverse aryl/heteroaryl groups, while the 5-OCF₂H moiety mimics the metabolic stabilization strategy observed in clinical CCR5 antagonists. BindingDB data for compounds containing the difluoromethoxypyridine core confirm CCR5 antagonist activity with IC₅₀ values as low as 4.60 × 10³ nM in MOLT4 cell-based calcium mobilization assays [2].

Dual-Functionalization Platform for Parallel Library Synthesis

For high-throughput medicinal chemistry campaigns, 5-(difluoromethoxy)-2-iodopyridine enables a sequential two-step diversification strategy: (1) Suzuki-Miyaura or Sonogashira coupling at the C2-iodo position (yields typically 70–90% with 5 mol% Pd catalyst) [1], followed by (2) transition metal-free N-difluoromethylation of the pyridine nitrogen using ethyl bromodifluoroacetate (conversion yields 63–81%) [2]. This orthogonal reactivity is not simultaneously accessible with the regioisomeric 2-(difluoromethoxy)-5-iodopyridine, where the iodo group is at the less reactive 5-position and the N-lone pair may be sterically or electronically less accessible for N-alkylation.

Lipophilic Hydrogen-Bond Donor Bioisostere Screening in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) programs seeking to replace a methoxy (–OCH₃) or hydroxyl (–OH) group with a metabolically stable, lipophilicity-matched bioisostere should evaluate 5-(difluoromethoxy)-2-iodopyridine as a fragment linking point. The –OCF₂H group uniquely combines H-bond donor capability (A = 0.035–0.165) with moderate lipophilicity (Hansch π ≈ 0.3–0.6), avoiding the excessive hydrophobicity (π ≈ 1.04) and lack of H-bond donation of –OCF₃ [1]. The 2-iodo handle enables covalent conjugation or metal-catalyzed elaboration for fragment growing, making this compound a versatile anchor for fragment-based libraries targeting proteins with H-bond acceptor-rich binding pockets [2].

Quote Request

Request a Quote for 5-(Difluoromethoxy)-2-iodopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.